molecular formula C17H19NO4S B12960425 Ethyl (S)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate

Ethyl (S)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate

Cat. No.: B12960425
M. Wt: 333.4 g/mol
InChI Key: VJXHDZRODBOXNZ-INIZCTEOSA-N
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Description

Ethyl (S)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate is a chiral compound with significant applications in organic synthesis and medicinal chemistry. It is characterized by the presence of a sulfonamide group, which is known for its role in various biological activities. The compound’s structure includes an ethyl ester, a phenyl group, and a 4-methylphenyl group, making it a versatile molecule for various chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as ethyl 2-bromo-2-phenylacetate and 4-methylbenzenesulfonamide.

    Nucleophilic Substitution: The ethyl 2-bromo-2-phenylacetate undergoes a nucleophilic substitution reaction with 4-methylbenzenesulfonamide in the presence of a base like potassium carbonate. This reaction is carried out in a suitable solvent such as dimethylformamide at elevated temperatures.

    Purification: The resulting product is purified using techniques like recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to ensure efficient and cost-effective synthesis. The use of automated systems for monitoring reaction conditions and product quality is common to maintain consistency and high yield.

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding sulfone derivatives.

    Reduction: Reduction reactions using agents like lithium aluminum hydride can convert the ester group to an alcohol.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products

    Oxidation: Sulfone derivatives.

    Reduction: Alcohol derivatives.

    Substitution: Various substituted sulfonamides.

Scientific Research Applications

Ethyl (S)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its role in drug development, particularly in designing inhibitors for specific enzymes.

    Industry: Utilized in the production of fine chemicals and pharmaceuticals.

Mechanism of Action

The mechanism of action of Ethyl (S)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonamide group can form hydrogen bonds with active sites of enzymes, inhibiting their activity. This interaction can disrupt biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-phenylacetate: Lacks the sulfonamide group, making it less versatile in biological applications.

    4-Methylbenzenesulfonamide: Does not have the ester and phenyl groups, limiting its use in organic synthesis.

Uniqueness

Ethyl (S)-2-((4-methylphenyl)sulfonamido)-2-phenylacetate is unique due to its combination of functional groups, which allows it to participate in a wide range of chemical reactions and exhibit diverse biological activities. Its chiral nature also adds to its significance in asymmetric synthesis and drug development.

Properties

Molecular Formula

C17H19NO4S

Molecular Weight

333.4 g/mol

IUPAC Name

ethyl (2S)-2-[(4-methylphenyl)sulfonylamino]-2-phenylacetate

InChI

InChI=1S/C17H19NO4S/c1-3-22-17(19)16(14-7-5-4-6-8-14)18-23(20,21)15-11-9-13(2)10-12-15/h4-12,16,18H,3H2,1-2H3/t16-/m0/s1

InChI Key

VJXHDZRODBOXNZ-INIZCTEOSA-N

Isomeric SMILES

CCOC(=O)[C@H](C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Canonical SMILES

CCOC(=O)C(C1=CC=CC=C1)NS(=O)(=O)C2=CC=C(C=C2)C

Origin of Product

United States

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